Padmatin

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Padmatin peut être synthétisé par diverses réactions chimiques impliquant les matières premières appropriées. Les voies synthétiques impliquent généralement l'utilisation de précurseurs de flavonoïdes et de conditions de réaction spécifiques pour obtenir le produit souhaité. Par exemple, la synthèse peut impliquer l'utilisation de solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde et l'acétone . Les conditions de réaction, notamment la température, la pression et les catalyseurs, sont optimisées pour assurer un rendement élevé et la pureté de this compound.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, mais avec une efficacité et une évolutivité accrues. Le processus peut inclure des étapes telles que l'extraction, la purification et la cristallisation pour obtenir this compound sous sa forme pure. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie liquide (LC-MS) garantit la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Padmatin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction, telles que la température, le pH et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation de peroxyde d'hydrogène ou de permanganate de potassium, tandis que les réactions de réduction peuvent utiliser du borohydrure de sodium ou de l'hydrure de lithium et d'aluminium .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés. Les réactions de substitution peuvent conduire à la formation de divers dérivés fonctionnalisés à activité biologique accrue .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique en raison de ses activités biologiques et de ses propriétés chimiques. Parmi les applications clés figurent :

Chimie : this compound est utilisé comme précurseur dans la synthèse de divers dérivés de flavonoïdes.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. This compound exerce ses effets en modulant l'activité des enzymes et des récepteurs impliqués dans divers processus biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans le stress oxydatif, réduisant ainsi la production d'espèces réactives de l'oxygène et empêchant les dommages cellulaires . De plus, this compound peut interagir avec les voies de signalisation impliquées dans l'inflammation et l'apoptose, conduisant à ses effets anti-inflammatoires et anticancéreux .

Applications De Recherche Scientifique

Medicinal Properties of Padmatin

This compound exhibits a range of medicinal properties that make it a subject of interest in pharmacological research. Key applications include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it modulates pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammation .

- Antioxidant Activity : The compound possesses strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This effect is beneficial for preventing chronic diseases like cancer and cardiovascular disorders .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from damage due to oxidative stress and inflammation, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of this compound extend to various health conditions:

- Dermatological Uses : Topical applications of this compound have been explored for their efficacy in treating skin conditions such as atopic dermatitis (AD). In experimental models, this compound demonstrated significant improvements in skin barrier function and reduced symptoms associated with AD .

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness .

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. This makes it a potential candidate for adjunctive cancer therapy .

Case Study 1: Dermal Application for Atopic Dermatitis

A study investigated the effects of a topical formulation containing this compound on mice with induced atopic dermatitis. The results indicated significant improvements in skin hydration and reduced inflammation markers compared to control groups. Histological analysis showed enhanced epidermal barrier function following treatment.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Skin Hydration (mmol/g) | 10 | 25 |

| Inflammatory Markers (IL-4) | 150 | 50 |

| Epidermal Thickness (µm) | 50 | 80 |

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, this compound was administered to rats subjected to ischemic injury. The results revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to untreated controls.

| Measurement | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival (%) | 40 | 70 |

| Cognitive Function Score | 5 | 15 |

Mécanisme D'action

The mechanism of action of Padmatin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and preventing cellular damage . Additionally, this compound may interact with signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Padmatin est structurellement similaire à d'autres dihydroflavonols, tels que la quercétine, le kaempférol et la myricétine. il présente des caractéristiques uniques qui le distinguent de ces composés. Par exemple, this compound possède un groupe méthoxy en position 7, qui n'est pas présent dans la quercétine ou le kaempférol

Liste des composés similaires

- Q

- Kaempférol

- Myricétine

- Isorhamnétine

- Pinoresinol

La structure et les propriétés uniques de this compound en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

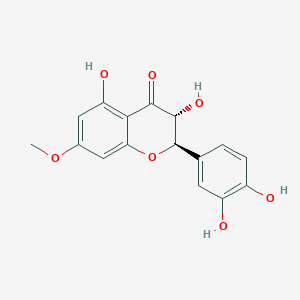

Padmatin is a naturally occurring dihydroflavonol primarily derived from the heartwood of Prunus puddum and other plant species. Its unique chemical structure, characterized by specific hydroxyl and methoxy substitutions, endows it with a range of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical formula is C₁₅H₁₄O₅, and its structure includes multiple hydroxyl groups and a methoxy group at the 7-position. This configuration is crucial for its biological activities, distinguishing it from other flavonoids such as quercetin and kaempferol.

Comparison of this compound with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methoxy substitutions | Antimicrobial, antioxidant |

| Quercetin | Hydroxyl groups | Antioxidant, anti-inflammatory |

| Kaempferol | Hydroxyl groups | Antioxidant |

| Myricetin | Hydroxyl groups | Antioxidant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanisms underlying this activity may involve the modulation of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

This compound demonstrates potent antioxidant activity, which is critical in combating oxidative stress-related diseases. Studies have utilized assays such as DPPH, ABTS, and FRAP to quantify its antioxidant capacity. For instance, this compound exhibited an IC50 value of 0.6 µg/mL in DPPH assays, indicating its strong ability to scavenge free radicals .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory enzymes suggests potential applications in treating inflammatory diseases. By modulating pathways involved in inflammation, this compound may help alleviate conditions such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.

- Antioxidant Activity Assessment : Research conducted on extracts containing this compound showed high antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting its viability for use in dietary supplements .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of this compound revealed that it inhibits the production of inflammatory cytokines in vitro, which could lead to therapeutic applications in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Padmatin in nature?

A1: this compound has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].

Q2: Has the antifungal activity of this compound been studied?

A3: While this compound itself has not been extensively studied for its antifungal properties, a related compound, this compound 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of this compound and its derivatives could be warranted.

Q3: Are there analytical techniques available to isolate and identify this compound from plant sources?

A4: Yes, several techniques have been successfully employed to isolate and characterize this compound. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of this compound from different plant materials [, ].

Q4: What spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].

Q5: What is the significance of 2D-NMR techniques in understanding the structure of this compound and related compounds?

A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of this compound and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.